1-(Azetidin-2-yl)ethanol hydrochloride chemical structure and properties
1-(Azetidin-2-yl)ethanol hydrochloride chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and applications of 1-(Azetidin-2-yl)ethanol hydrochloride . This document is designed for researchers and drug development professionals, focusing on the molecule's utility as a chiral building block in medicinal chemistry.[1][2]
[1][3][4]
Introduction & Structural Identity[1][2][3][5]
1-(Azetidin-2-yl)ethanol hydrochloride is a constrained, saturated N-heterocyclic building block featuring an azetidine ring substituted at the C2 position with a 1-hydroxyethyl group.[2][3] As a hydrochloride salt, it serves as a stable, water-soluble precursor for introducing the conformationally restricted azetidine motif into bioactive molecules.[2]
This scaffold is structurally significant because it introduces two contiguous chiral centers (C2 on the ring and C1 on the ethyl chain), offering four potential stereoisomers.[1][2] It acts as a rigid bioisostere of pyrrolidine and piperidine derivatives, often used to modulate lipophilicity (LogP), basicity (pKa), and metabolic stability in lead optimization.[2]
Chemical Identity[2][3][4][6][7][8][9][10][11]
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IUPAC Name: 1-(Azetidin-2-yl)ethan-1-ol hydrochloride[2]
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Common Synonyms:
-Methyl-2-azetidinemethanol HCl; 2-(1-Hydroxyethyl)azetidine HCl[2][3] -
Molecular Formula: C
H NO HCl[1][2] -
Molecular Weight: 137.61 g/mol (Salt); 101.15 g/mol (Free Base)[1][2]
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CAS Number (Generic): 1556130-59-6 (Refers to related base/isomer generic; specific stereoisomers have unique IDs).[1][2][3]
Stereochemical Complexity
The molecule possesses two stereocenters:[3]
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C2 of the Azetidine Ring: Determines the vector of the side chain.[1][2]
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C1 of the Ethanol Chain: Determines the orientation of the hydroxyl group.[1][2]
This results in four distinct stereoisomers:
In drug discovery, the specific diastereomer chosen can drastically alter potency and selectivity due to the precise spatial arrangement of the hydrogen bond donor (-OH) and the basic amine (-NH).[2]
Physicochemical Properties[1][2][3][11][12][13]
The azetidine ring is highly strained (~26 kcal/mol), which influences its reactivity and basicity compared to larger rings like pyrrolidine.[1][2]
| Property | Value / Description | Mechanism/Relevance |
| Physical State | White to off-white solid (HCl salt) | Salt formation stabilizes the amine and prevents polymerization.[1][2][3] |
| Solubility | High in H | Polar ionic character of the HCl salt.[1][2] |
| pKa (Conjugate Acid) | ~10.0 - 10.5 (Estimate) | Azetidines are generally more basic than pyrrolidines due to ring strain effects on hybridization.[1][2] |
| LogP (Free Base) | ~ -0.5 to 0.1 | Low lipophilicity makes it ideal for lowering cLogP in drug candidates.[1][2] |
| H-Bond Donors | 3 (NH | Critical for interactions with receptor binding pockets.[1][2] |
| H-Bond Acceptors | 2 (N, O) | The oxygen atom can serve as an acceptor in the free base form.[1][2] |
Synthetic Methodology
The synthesis of 1-(Azetidin-2-yl)ethanol hydrochloride typically proceeds through the reduction of a ketone intermediate or the addition of a methyl nucleophile to an aldehyde, starting from protected azetidine-2-carboxylic acid.[2][3]
Core Synthetic Pathway (Grignard Addition)
This route allows for the introduction of the methyl group and the creation of the second chiral center.[1][2]
Step 1: Weinreb Amide Formation
Step 2: Grignard Addition
Reaction with Methylmagnesium Bromide (MeMgBr) yields the ketone (
Step 3: Stereoselective Reduction
The ketone is reduced to the alcohol.[1][2][5] Using standard NaBH
Step 4: Deprotection & Salt Formation The protecting group (Boc/Cbz) is removed (acidic conditions or hydrogenation), and the free amine is treated with HCl to form the stable hydrochloride salt.[1][2]
Visualization of Synthetic Logic
Figure 1: Step-wise synthesis from commercially available amino acid precursors.
Applications in Drug Discovery[1][2][12][15][16]
A. Conformational Restriction
The azetidine ring locks the N-C-C-O dihedral angle, reducing the entropic penalty upon binding to a protein target.[1][2] This is superior to flexible amino alcohol chains (e.g., alaninol derivatives) where the free rotation can lead to "floppy" binding modes.[1][2]
B. "Magic Methyl" Effect
The addition of the methyl group (converting the primary alcohol azetidin-2-yl-methanol to the secondary alcohol 1-(azetidin-2-yl)ethanol) often results in the "Magic Methyl" effect.[2][3] This can:
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Fill hydrophobic pockets: The methyl group can displace high-energy water molecules in a receptor pocket, boosting potency (often 10-fold).[1][2]
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Shield the Oxygen: Steric bulk can modulate the metabolic susceptibility of the adjacent hydroxyl group.[1][2]
C. Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<150 Da) and high solubility, this fragment is an excellent "seed" for FBDD campaigns.[2] It can be elaborated at the nitrogen (via amidation, reductive amination, or SNAr) or the oxygen (ether formation) to grow into a lead compound.[2]
Key Biological Targets:
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GPCRs: Azetidines mimic the proline motif found in many peptide ligands.[1][2]
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Kinases: The amino-alcohol motif can chelate magnesium ions or hydrogen bond with the hinge region.[1][2]
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Neuronal Receptors: Analogues of nicotine and neurotransmitters often utilize small azacycles.[1][2]
Handling & Safety Protocols
As a hydrochloride salt of a secondary amine, standard laboratory safety protocols apply.[1][2]
-
Hygroscopicity: The HCl salt is likely hygroscopic.[1][2] Store in a desiccator at -20°C to prevent deliquescence.
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Stability: Stable under acidic and neutral conditions.[1][2] The free base may be prone to polymerization or ring-opening if heated excessively in the presence of strong nucleophiles.[1][2][3]
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Toxicology: Azetidines can be biologically active.[1][2][6] While this specific fragment is a building block, treat it as a potential irritant and sensitizer.[1][2] Use proper PPE (gloves, goggles, fume hood).[1]
References
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Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [2]
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Lowe, G. (2010).[1][2] Azetidines in Medicinal Chemistry. In Heterocycles in Natural Product Synthesis. Wiley-VCH.[1][2][3]
-
Soda, G., et al. (2017).[1][2] Stereoselective Synthesis of Chiral Azetidines. Chemical Reviews. [2]
-
PubChem Database. (2024).[1][2] Compound Summary: Azetidine Derivatives. National Center for Biotechnology Information.[1][2]
Sources
- 1. (Azetidin-2-yl)methanol | C4H9NO | CID 15251628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Aziridineethanol | C4H9NO | CID 14074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1507300-88-0|1-(Azetidin-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. US6207822B1 - Process for the synthesis of azetidinones - Google Patents [patents.google.com]
- 6. lifechemicals.com [lifechemicals.com]
